(2-Nitrophenyl)methanesulfonamide
Description
Contextualizing (2-Nitrophenyl)methanesulfonamide within Sulfonamide Chemistry
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal and synthetic chemistry. mdpi.com Sulfonamides are integral to numerous therapeutic agents and are recognized for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov They also serve as crucial intermediates and chiral auxiliaries in organic synthesis. nih.gov
Within this broad class, nitrophenyl sulfonamides represent a significant subclass. The presence of a nitro group on the aromatic ring profoundly influences the molecule's electronic properties, often enhancing its utility as a synthetic intermediate or modulating its biological activity. For instance, compounds like 2-nitrobenzenesulfonamide (B48108) are employed in the synthesis of pharmaceuticals, such as antibacterial agents, and as reagents in analytical chemistry. chemimpex.com The 2-nitrobenzenesulfonamide group has also been developed as a chemical linker for siRNA-polymer conjugates, designed for enhanced stability outside cells and specific cleavage within the reducing environment of the cytosol. nih.gov
This compound, with its specific isomeric structure, is studied within this context. Its relatives, such as N-(4-chloro-2-nitrophenyl)methanesulfonamide, are investigated as precursors for synthesizing biologically active heterocyclic compounds like quinolines. nih.gov The foundational role of the sulfonamide moiety combined with the reactive potential of the nitrophenyl group makes these compounds valuable targets for synthetic exploration.
Foundational Research Trajectories of this compound
While specific research on this compound is not extensively documented, the research trajectories for closely related nitrophenyl sulfonamides provide a clear indication of its potential areas of application. The primary research avenues for this class of compounds include their use as versatile synthetic intermediates and as scaffolds for drug discovery.
A key research trajectory involves the use of nitrophenyl sulfonamides as precursors in cyclization reactions to form heterocyclic systems. The synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide, for example, is pursued as part of research programs focused on creating sulfur-containing heterocyclic compounds with potential biological activities. nih.gov The general method for preparing such compounds often involves the reaction of a corresponding aniline (B41778) with methanesulfonyl chloride. nih.govgoogle.com
Another significant area of investigation is the application of the nitrophenyl sulfonamide framework in the design of prodrugs and delivery systems. The 2-nitrobenzenesulfonamide moiety, for example, has been shown to function as a redox-sensitive linker. nih.gov This linker remains stable in extracellular environments but is cleaved intracellularly, suggesting that the 2-nitrophenyl group is a useful motif for designing systems that release active molecules in response to specific biological triggers. nih.gov Furthermore, related compounds like 2-nitrobenzenesulfonamide are used as reactants in the synthesis of various cyclic nitrogen compounds, including pyrrolidines and complex alkaloids. fishersci.comsigmaaldrich.com These established applications for structurally similar molecules define the primary research directions and potential utility of this compound.
Chemical Data for this compound
Below are the key chemical identifiers and predicted properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | uni.lu |
| Monoisotopic Mass | 216.02048 Da | uni.lu |
| InChI | InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2,(H2,8,12,13) | uni.lu |
| InChIKey | SNCFSWRNEADGAI-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=CC=C(C(=C1)CS(=O)(=O)N)N+[O-] | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFSWRNEADGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533163 | |
| Record name | 1-(2-Nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-00-7 | |
| Record name | 1-(2-Nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Nitrophenyl Methanesulfonamide and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of (2-Nitrophenyl)methanesulfonamide and its derivatives have long been established, primarily relying on fundamental organic reactions such as amination and sulfonylation. These methods are valued for their reliability and are well-documented in the chemical literature.
Amination-Based Methodologies
Amination-based strategies typically involve the formation of the crucial nitrogen-sulfur bond by reacting an amine with a sulfonyl-containing electrophile. A prevalent approach is the reaction of a substituted aniline (B41778) with methanesulfonyl chloride. For instance, the synthesis of N-(4-methyl-2-nitrophenyl)methanesulfonamide, a close analog of the target compound, is achieved by reacting 4-methyl-2-nitroaniline (B134579) with methanesulfonyl chloride. evitachem.com This reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. evitachem.comresearchgate.net The choice of solvent is also critical, with dichloromethane (B109758) being a common medium for this transformation. evitachem.com
A key consideration in these reactions is temperature control. The exothermic nature of the reaction between an amine and methanesulfonyl chloride necessitates cooling, often to temperatures between 0°C and 5°C, to manage the reaction rate and minimize the formation of side products. evitachem.com
A related classical approach involves the mesylation of a pre-formed amino compound. An example is the synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide), where 2-amino-5-nitrodiphenylether is reacted with methanesulfonyl chloride. google.com This reaction can be carried out in a variety of inert solvents like toluene (B28343) or methylene (B1212753) chloride, at temperatures ranging from 0 to 100°C. google.com
| Reactants | Reagents & Conditions | Product | Reference |
| 4-methyl-2-nitroaniline, Methanesulfonyl chloride | Triethylamine, Dichloromethane, 0-5°C | N-(4-methyl-2-nitrophenyl)methanesulfonamide | evitachem.com |
| 2-amino-5-nitrodiphenylether, Methanesulfonyl chloride | Pyridine, Toluene/Methylene chloride, 0-100°C | N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | google.com |
Sulfonylation Reactions
Sulfonylation reactions represent the converse approach, where a nitrogen-containing nucleophile reacts with a sulfonylating agent. A common method for synthesizing N-aryl sulfonamides is the reaction of an aniline derivative with a benzenesulfonyl chloride. In the context of the target compound, this would involve the reaction of 2-nitroaniline (B44862) with methanesulfonyl chloride.
The synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide provides a clear example of this methodology. In this procedure, 4-chloro-2-nitroaniline (B28928) is heated to reflux with mesyl chloride in toluene. nih.gov Similarly, the synthesis of N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide involves the reaction of 4-methoxy-2-nitroaniline (B140478) with methanesulfonyl chloride in dichloromethane at 0°C, using triethylamine as a base and a catalytic amount of dimethylaminopyridine (DMAP). nih.gov
These reactions highlight the versatility of the sulfonylation approach, allowing for the synthesis of a variety of substituted (nitrophenyl)methanesulfonamides by simply varying the starting aniline derivative.
| Reactants | Reagents & Conditions | Product | Reference |
| 4-chloro-2-nitroaniline, Mesyl chloride | Toluene, Reflux | N-(4-chloro-2-nitrophenyl)methanesulfonamide | nih.gov |
| 4-methoxy-2-nitroaniline, Methanesulfonyl chloride | Triethylamine, DMAP, Dichloromethane, 0°C | N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | nih.gov |
Indirect Synthetic Approaches for Enhanced Purity
The purity of the final sulfonamide product is of paramount importance, particularly for pharmaceutical applications. Indirect synthetic approaches often focus on the purification of intermediates or the final product to remove impurities that may have formed during the reaction.
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. nih.gov The choice of solvent system is crucial for effective purification. For instance, the crude product of N-methyl-N-(2-nitrophenyl)methanesulfonamide can be purified by recrystallization from a butyl chloride-ethyl acetate (B1210297) mixture. prepchem.com In another example, the purification of N-(4-chloro-2-nitrophenyl)methanesulfonamide involves washing the resultant solids with cold methanol, followed by slow evaporation from a methanolic solution to obtain suitable crystals. nih.gov
Another strategy involves the careful purification of key intermediates. For example, a high-purity o-nitrobenzenesulfonyl chloride can be obtained through a process of chlorination followed by refining, which involves dissolving the crude product in toluene and then slowly cooling to crystallize the pure intermediate. chemicalbook.com This ensures that the subsequent sulfonylation reaction starts with a high-quality material, leading to a purer final product.
| Compound | Purification Method | Solvent/Reagent | Reference |
| N-methyl-N-(2-nitrophenyl)methanesulfonamide | Recrystallization | Butyl chloride-ethyl acetate | prepchem.com |
| N-(4-chloro-2-nitrophenyl)methanesulfonamide | Washing and Recrystallization | Cold methanol | nih.gov |
| o-Nitrobenzenesulfonyl chloride | Recrystallization | Toluene | chemicalbook.com |
Advanced Synthetic Approaches
To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, more advanced synthetic strategies have been developed. These often involve the use of metal catalysts or alternative energy sources to facilitate the desired transformations under milder conditions.
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions that have been applied to the synthesis of sulfonamides.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. nih.govyoutube.comyoutube.com This method has been successfully used for the N-arylation of methanesulfonamide (B31651) with aryl bromides and chlorides, providing a convenient and high-yielding route to N-aryl sulfonamides. nih.gov A significant advantage of this method is that it avoids the use of potentially genotoxic reagents like methanesulfonyl chloride in the final step of a synthesis. nih.gov More recently, the Buchwald-Hartwig amination has even been extended to the use of nitroarenes as coupling partners. nih.gov
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically between an aryl halide and an amine or amide. wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures, modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions. This reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group. wikipedia.org
| Reaction | Catalyst System | Key Features | References |
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands | Mild reaction conditions, broad substrate scope, avoids genotoxic reagents. | nih.govnih.govnih.gov |
| Ullmann Condensation | Copper catalyst, often with ligands | Suitable for electron-deficient aryl halides, an alternative to palladium-catalyzed methods. | wikipedia.orgorganic-chemistry.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of N-(2-nitrophenyl)benzenesulfonamides. researchgate.netresearchgate.net
In one example, the reaction of a substituted benzenesulfonamide (B165840) with 1-fluoro-2-nitrobenzene (B31998) is carried out under microwave irradiation in the presence of a base like potassium carbonate. researchgate.net This method has been shown to be efficient for a range of substrates, providing the desired products in excellent yields. The use of microwave irradiation can significantly reduce reaction times, from hours to minutes, making it an attractive method for rapid synthesis. researchgate.net The application of microwave energy has also been demonstrated in other related syntheses, such as the preparation of nitroolefins, further highlighting its utility in modern organic synthesis. researchgate.net
| Reactants | Reagents & Conditions | Key Advantage | References |
| Substituted benzenesulfonamide, 1-fluoro-2-nitrobenzene | K2CO3, Microwave irradiation | Rapid reaction times, high yields | researchgate.netresearchgate.net |
| Aryl aldehydes, Nitromethane | Ammonium (B1175870) acetate, Microwave irradiation (solvent-free) | Increased yield, one-pot synthesis | researchgate.net |
Cascade and One-Pot Reaction Sequences
Cascade reactions, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and waste reduction by avoiding the need to isolate intermediates. york.ac.uk Research has demonstrated the utility of these sequences in the synthesis of complex sulfonamides. For instance, a one-pot reaction cascade has been developed for the synthesis of 2,5-disubstituted pyrroles starting from p-toluenesulfonyl protected imines and 4-nitrobut-1-yne, utilizing a combination of base and gold(III) catalysis. rsc.org Another notable cascade process involves the direct conversion of aldehydes to cyanamides in a one-pot, atom, and step-economical manner, showcasing wide substrate scope and functional group tolerance. nih.gov These methods highlight the potential for creating diverse sulfonamide-containing heterocyclic structures through efficient, multi-step sequences.
Reactions Involving Benzofuroxans and Solvents (DMSO/H2O)
While specific research on the direct synthesis of this compound from benzofuroxans in a DMSO/H₂O solvent system is not detailed in the provided results, the general principles of using benzofuroxans as precursors for ortho-substituted anilines are relevant. Benzofuroxans can serve as precursors to o-nitroanilines or o-nitrophenols, which are key intermediates in the synthesis of various heterocyclic compounds. The reaction of these intermediates with methanesulfonyl chloride would be a logical subsequent step to form the target sulfonamide. The solvent system of DMSO/H₂O is often employed in organic synthesis to facilitate reactions involving various nucleophiles and electrophiles.
Manganese-Catalyzed N-Alkylation of Sulfonamides
A significant advancement in the synthesis of N-alkylated sulfonamides involves the use of manganese catalysts. organic-chemistry.orgnih.govacs.orgacs.org An efficient method has been developed for the N-alkylation of a wide range of aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols as the alkylating agents. nih.govacs.org This process operates through a "borrowing hydrogen" mechanism, facilitated by a well-defined and bench-stable Mn(I) PNP pincer precatalyst. organic-chemistry.orgnih.govacs.org The reaction proceeds with excellent isolated yields, averaging 85% across numerous examples. nih.govacs.org A plausible mechanism begins with the activation of the precatalyst, followed by alcohol coordination and dehydrogenation to form an aldehyde and a manganese hydride species. acs.org Condensation with the sulfonamide forms an N-sulfonylimine, which is then reduced by the manganese hydride to yield the N-alkylated product. acs.org Another practical and efficient N-alkylation method utilizes catalytic amounts of manganese dioxide under air and solvent-free conditions, with alcohols as green alkylating reagents. nih.gov
Ring Expansion Strategies for Cyclic Sulfonamides
Ring expansion strategies have emerged as a powerful tool for synthesizing macrocyclic sulfonamides, which are important in medicinal chemistry but often difficult to access. york.ac.uk Researchers have developed new synthetic methods that employ ring expansion to create a diverse range of cyclic sulfur-containing molecules. york.ac.uk One such strategy involves the conversion of a cyclic sulfone into its corresponding ring-expanded sulfonamide by the insertion of a primary amine in a two-step, one-pot reaction. acs.org This approach allows for the introduction of various substituents by changing the amine component, thereby enabling the creation of diverse molecular libraries. acs.org These methods often utilize cascade reactions, which enhance synthetic efficiency. york.ac.uk
Synthesis of Key Structural Analogues and Derivatives of this compound
The synthesis of analogues of this compound, particularly those with halogen and aryl or heterocyclic substitutions, is crucial for developing new therapeutic agents and research tools.
Halogenated Analogues (e.g., N-(2-Iodophenyl)methanesulfonamide, N-(4-Chloro-2-nitrophenyl)methanesulfonamide)
The synthesis of halogenated analogues of this compound has been well-documented. For instance, N-(4-Chloro-2-nitrophenyl)methanesulfonamide is synthesized by reacting 4-chloro-2-nitroaniline with methanesulfonyl chloride in toluene. nih.gov This compound is of interest as a precursor to biologically active quinolines. nih.govnih.gov The structure of this molecule features an intramolecular N—H···O hydrogen bond, forming a six-membered ring. nih.gov
N-(2-Iodophenyl)methanesulfonamide is another important analogue used as an intermediate in the synthesis of more complex molecules. lookchem.com The presence of the iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. For example, it can react with terminal acetylenes to produce indole (B1671886) derivatives in a one-step process.
A practical method for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org This approach offers high chemoselectivity and functional group compatibility. rsc.org
Aryl-Substituted and Heterocyclic Analogues
The synthesis of aryl-substituted and heterocyclic analogues of this compound opens avenues to a wide array of potentially bioactive molecules. Methods for creating aryl-substituted sulfonamides include palladium-catalyzed cross-coupling reactions. For example, the reaction of N-(2-iodophenyl)methanesulfonamide with silylaryl triflates under palladium catalysis yields carbazoles in high yields.
The synthesis of heterocyclic compounds containing a nitrophenyl group is an active area of research. nih.gov For example, substituted 3-(2-nitrophenyl)isoxazoles can be converted to quinoline-4-amines through a reductive heterocyclization process using zinc or iron dust. nih.gov Nitroalkenes also serve as key substrates in the synthesis of various six-membered heterocycles through reactions like Michael addition and hetero-Diels-Alder reactions. rsc.org Furthermore, substituted N-aryl-N'-sulfamoyloxazolidin-2-ones with potential antibacterial activity have been synthesized from chlorosulfonyl isocyanate through a series of reactions including carbamoylation, sulfamoylation, and intramolecular cyclization. nih.gov
Alkylated and Functionalized N-Substituted Derivatives
The introduction of alkyl and functionalized groups at the nitrogen atom of the sulfonamide moiety is a key strategy for modifying the compound's properties. A common method to achieve N-alkylation involves the reaction of an N-substituted methanesulfonamide with an activated nitroaromatic compound.
One specific example is the synthesis of N-methyl-N-(2-nitrophenyl)methanesulfonamide. prepchem.com This process involves the reaction of N-methyl methanesulfonamide with 2-fluoronitrobenzene. prepchem.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and requires a base, such as potassium methoxide, to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. The resulting anion then displaces the fluoride (B91410) from the aromatic ring. The mixture is heated to reflux to drive the reaction to completion. prepchem.com
Table 1: Synthesis of N-methyl-N-(2-nitrophenyl)methanesulfonamide prepchem.com
| Reactants | Reagents & Solvents | Conditions | Product | Yield |
|---|---|---|---|---|
| N-methyl methanesulfonamide, 2-Fluoronitrobenzene | Potassium methoxide, Dimethylformamide (DMF) | Reflux, 2 hours | N-methyl-N-(2-nitrophenyl)methanesulfonamide | Not explicitly stated, but product was obtained with a melting point of 144-145°C |
General strategies for N-alkylation can also be adapted for these systems. For instance, methods involving the reaction of NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF have been shown to be effective for N-2 alkylation, a process that could be conceptually applied to similar nitrogen-containing scaffolds. organic-chemistry.org
Phenoxy-Substituted Analogues (e.g., N-(2-(3-Hydroxyphenoxy)-4-nitro-phenyl)methanesulfonamide)
The incorporation of a phenoxy group on the nitrophenyl ring creates another important class of analogues. The synthesis of these compounds often involves a nucleophilic aromatic substitution reaction where a phenoxide displaces a leaving group, typically a halogen, from the nitro-activated phenyl ring.
For example, the synthesis of N-(5-nitro-2-phenoxyphenyl)methanesulfonamide is achieved by reacting N-(2-fluoro-5-nitrophenyl)methanesulfonamide with phenol (B47542) in an aqueous solution containing sodium hydroxide. prepchem.com The reaction mixture is heated under reflux for several hours. prepchem.com A similar strategy is employed in the synthesis of Nimesulide, or N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. google.com An alternative route to Nimesulide involves the mesylation of 2-amino-5-nitrodiphenylether. google.com This intermediate can be prepared via the amination of 3-nitrodiphenylether. google.com
Table 2: Synthesis of Phenoxy-Substituted Analogues
| Target Compound | Starting Materials | Reagents & Solvents | Key Reaction Type |
|---|---|---|---|
| N-(5-nitro-2-phenoxyphenyl)methanesulfonamide | N-(2-fluoro-5-nitrophenyl)methanesulfonamide, Phenol | Sodium hydroxide, Water | Nucleophilic Aromatic Substitution |
| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) | 2-amino-5-nitrodiphenylether, Methanesulfonyl chloride | Pyridine | Mesylation |
Mesylated Derivatives (e.g., N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide)
Mesylated derivatives are characterized by the presence of a second methanesulfonyl (mesyl) group, typically on the sulfonamide nitrogen. This creates a di-sulfonated amine structure.
The synthesis of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide provides a clear example of this process. nih.govresearchgate.net The reaction involves treating 4-methoxy-2-nitroaniline with an excess of methanesulfonyl chloride in a chlorinated solvent such as dichloromethane (CH₂Cl₂). nih.govresearchgate.net A tertiary amine base, like triethylamine (Et₃N), is used to scavenge the HCl byproduct, and a catalytic amount of dimethylaminopyridine (DMAP) can be added to accelerate the reaction. nih.gov The reaction is typically initiated at 0°C and allowed to proceed until the starting material is consumed. nih.govresearchgate.net The resulting product is a di-mesylated compound, indicating that both hydrogens of the primary amine have been substituted by methanesulfonyl groups. nih.govresearchgate.net The crude product can be purified by flash chromatography. nih.gov
Table 3: Synthesis of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.govresearchgate.net
| Starting Material | Reagents & Solvents | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-methoxy-2-nitroaniline | Methanesulfonyl chloride, Triethylamine (Et₃N), Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂) | 0°C to reaction completion (approx. 2 hours) | N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | 55% after flash chromatography |
Reactivity Profiles and Mechanistic Investigations of 2 Nitrophenyl Methanesulfonamide
Nucleophilic Substitution Reactions (e.g., SNAr involving iodine atom)
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. wikipedia.org The nitro group on the (2-Nitrophenyl)methanesulfonamide framework, being positioned ortho to potential leaving groups, strongly activates the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. wikipedia.org
For a derivative such as N-(4-halo-2-nitrophenyl)methanesulfonamide, the halogen atom serves as a leaving group. The rate of substitution is significantly enhanced by the presence of the ortho-nitro group, which delocalizes the negative charge developed during the attack of a nucleophile. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer complex, followed by the departure of the halide ion to restore aromaticity. wikipedia.org This reactivity is fundamental to the synthesis of more complex molecules from halo-substituted nitrophenyl sulfonamides. rsc.org
Palladium-Mediated Transformations
Palladium catalysis provides powerful tools for constructing complex molecular architectures from simple precursors. For derivatives of this compound, particularly halogenated ones, these transformations are crucial for building carbon-carbon and carbon-heteroatom bonds.
The presence of a halogen, such as iodine, on the aromatic ring of a this compound derivative enables a variety of palladium-catalyzed cross-coupling reactions. The iodo-analogue, N-(2-iodophenyl)methanesulfonamide, is a versatile substrate for such transformations. These reactions typically involve the oxidative addition of the aryl-iodine bond to a Palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., organoboron, organotin) and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.govrsc.org This strategy allows for the facile introduction of alkyl, alkenyl, and aryl groups onto the phenyl ring.
Palladium-catalyzed cyclization reactions of appropriately substituted this compound derivatives offer efficient routes to important heterocyclic structures like indoles and carbazoles.
Indole (B1671886) Synthesis: A notable application is the one-step synthesis of indole derivatives from N-(2-iodophenyl)methanesulfonamide and terminal acetylenes. This process, often involving a Sonogashira coupling followed by an intramolecular cyclization, provides a direct route to 2-substituted indoles. mdpi.com The reaction sequence is believed to proceed through the initial Pd-catalyzed coupling of the alkyne to the aryl iodide, followed by an intramolecular attack of the sulfonamide nitrogen onto the newly installed alkyne moiety, leading to the indole core. organic-chemistry.org
Carbazole (B46965) Synthesis: Similarly, carbazoles can be synthesized via palladium-catalyzed intramolecular C-H functionalization or through cross-coupling strategies. For instance, N-(2-iodophenyl)methanesulfonamide can be coupled with silylaryl triflates in a palladium-catalyzed reaction to produce carbazoles in high yields. Another modern approach involves the direct, palladium-catalyzed cyclization of N-aryl-2-aminobiphenyls, where an intramolecular C-H activation leads to the formation of the central five-membered ring of the carbazole system. nih.gov
| Starting Material Derivative | Coupling Partner | Catalyst System (Typical) | Product | Reference |
|---|---|---|---|---|
| N-(2-iodophenyl)methanesulfonamide | Terminal Acetylene | Pd(OAc)₂, Ligand | Indole Derivative | |
| N-(2-iodophenyl)methanesulfonamide | Silylaryl Triflate | Pd Catalyst | Carbazole Derivative | |
| 2-Acetaminobiphenyl | (Intramolecular) | Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) | N-Acetylcarbazole | nih.gov |
Radical Reactions and Pathways (e.g., Reductive Radical Cyclization)
The nitro group in this compound is susceptible to reduction, which can initiate cyclization reactions through radical or ionic pathways. Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds. nih.govnih.gov In a typical process, the nitro group is reduced, often by a metal like zinc or through electrochemical means, to a nitroso, hydroxylamino, or amino group. wikipedia.orgnih.gov
If a suitable electrophilic center is tethered to the molecule, this newly formed nucleophilic nitrogen can attack intramolecularly to form a new ring. For example, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety can produce complex benzazocine ring systems. nih.govnih.gov This type of transformation, applied to a derivative of this compound, would involve the reduction of the nitro group to an amine, which could then cyclize onto an appropriate side chain, demonstrating the synthetic utility of the nitro group as a masked amino group for constructing fused ring systems.
Reduction Chemistry of the Nitro and Sulfonamide Moieties
The two primary functional groups, nitro and sulfonamide, exhibit distinct behaviors under reductive conditions.
Nitro Group Reduction: The reduction of the aromatic nitro group is a well-established and versatile transformation. wikipedia.org It can be selectively reduced to various oxidation states depending on the reagents and conditions.
To Amine: Complete reduction to the corresponding aniline (B41778), 2-aminophenyl-methanesulfonamide, is commonly achieved using methods like catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel) or with metals in acidic media (e.g., Fe/HCl, SnCl₂). wikipedia.org This transformation is fundamental in many synthetic sequences, such as the aforementioned reductive cyclizations.
To Intermediates: Partial reduction can yield intermediates like nitroso or hydroxylamine (B1172632) compounds. For instance, using zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org
Sulfonamide Group Reduction: In contrast, the sulfonamide functional group is generally robust and resistant to reduction. wikipedia.org It is stable under many conditions used to reduce nitro groups, allowing for selective manipulation of the nitro function without affecting the sulfonamide. This chemical orthogonality is a key feature in the synthetic application of nitrophenyl sulfonamides.
Intermolecular and Intramolecular Interactions in Chemical Systems
In the solid state, the structure and packing of this compound and its analogs are governed by a network of non-covalent interactions. Crystallographic studies of the closely related N-(4-chloro-2-nitrophenyl)methanesulfonamide provide significant insight into these interactions. nih.gov
Intramolecular Interactions: A prominent feature is the formation of an intramolecular hydrogen bond between the sulfonamide N-H proton and an oxygen atom of the ortho-nitro group. nih.gov This interaction creates a stable six-membered ring, which influences the conformation of the molecule by holding the two functional groups in a relatively planar arrangement.
| Interaction Type | Atoms Involved (Example) | Description | Reference |
|---|---|---|---|
| Intramolecular H-Bond | N-H···O (nitro) | Forms a six-membered ring, influencing molecular conformation. | nih.gov |
| Intermolecular H-Bond | N-H···O (sulfonyl) | Links molecules into chains or networks. | nih.gov |
| Intermolecular H-Bond | C-H···O (sulfonyl/nitro) | Provides additional stabilization to the 3D crystal packing. | nih.gov |
| π-π Interactions | Aromatic Ring ··· Aromatic Ring | Possible stacking interactions contributing to lattice energy. | nih.gov |
Hydrogen Bonding in Molecular and Crystal Structures
Hydrogen bonding plays a significant role in the crystal structures of sulfonamides. nih.gov In compounds related to this compound, such as N-(2-methylphenyl)-2-nitrobenzenesulfonamide, the amide hydrogen atom participates in both intramolecular and intermolecular hydrogen bonds. An intramolecular N—H⋯O hydrogen bond with an oxygen atom of the ortho-nitro group forms a stable six- or seven-membered ring motif, described as an S(7) or S(6) motif. nih.govnih.gov Intermolecularly, N—H⋯O(S) hydrogen bonds link molecules into chains, often in a zigzag pattern. nih.gov
Table 1: Hydrogen Bond Geometry in a Related Sulfonamide Derivative nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N1—H1⋯O3 | 0.80 (4) | 2.03 (4) | 2.631 (4) | 131 (3) |
| C3—H3⋯O3i | 0.93 | 2.59 | 3.417 (4) | 148 |
| C5—H5⋯O2ii | 0.93 | 2.47 | 3.325 (5) | 152 |
| C6—H6⋯O2 | 0.93 | 2.27 | 2.951 (5) | 130 |
| C7—H8⋯O3iii | 0.96 | 2.53 | 3.394 (5) | 150 |
Note: Data for N-(4-chloro-2-nitrophenyl)methanesulfonamide. Symmetry codes apply to the specific crystal structure.
Mechanistic Elucidation Studies
Understanding the step-by-step process of how this compound and its derivatives react is fundamental to controlling reaction outcomes and designing new synthetic methodologies.
Kinetic Studies of Reaction Mechanisms (e.g., OH-induced oxidation)
Table 2: Products of OH-Induced Photo-oxidation of Methanesulfonamide (B31651) copernicus.org
| Product | Molar Yield |
| CO₂ | 0.73 ± 0.11 |
| CO | 0.28 ± 0.04 |
| SO₂ | 0.96 ± 0.15 |
| HNO₃ | 0.62 ± 0.09 |
| N₂O | 0.09 ± 0.02 |
| HC(O)OH | 0.03 ± 0.01 |
Influence of Catalysts and Reaction Conditions
Catalysts and reaction conditions, such as temperature, pressure, and solvent, can profoundly impact the course of a chemical reaction. researchgate.net Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. researchgate.net The choice of catalyst can also influence the selectivity of a reaction, favoring the formation of a specific product. researchgate.net For instance, in the synthesis of dihydroquinoline sulfonamides, the reaction of Morita–Baylis–Hillman acetates with methanesulfonamide is carried out in the presence of a base (K₂CO₃) in DMF at room temperature. mdpi.com Altering these conditions, such as increasing the temperature, can promote subsequent elimination reactions. mdpi.com The support material for a catalyst can also play a crucial role by dispersing the active metal species and enhancing catalytic activity through metal-support interactions. researchgate.net
Elimination Pathways in Sulfonamide Derivatives
Elimination reactions are a common transformation for sulfonamide derivatives, often used to synthesize new compounds. For example, the methylsulfonyl group can be eliminated from tertiary dihydroquinoline sulfonamides to form quinolines. mdpi.com This elimination is typically promoted by a base (like K₂CO₃) and heat. mdpi.com The success of this elimination can depend on the other substituents present in the molecule. mdpi.com In other systems, such as derivatives of β-sulphonylsulphonic acids, competitive elimination pathways can exist. For instance, the elimination of a p-tolylsulphonyl group can compete with the elimination of an alkoxysulphonyl group in the presence of alkoxides. rsc.org The relative activation of the different leaving groups by other functional groups in the molecule determines the major elimination pathway. rsc.org
Analytical Characterization Techniques in 2 Nitrophenyl Methanesulfonamide Research
Spectroscopic Methods
Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide information on its structure, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, it allows for the precise determination of the molecular skeleton and the connectivity of atoms.
For sulfonamide derivatives, ¹H NMR spectra show characteristic signals for different types of protons. rsc.org Aromatic protons typically appear in the downfield region, while protons of the methyl group attached to the sulfur atom are found further upfield. The proton associated with the sulfonamide group (-SO₂NH-) is often observed as a distinct singlet. rsc.org
Table 1: Typical NMR Chemical Shift Ranges for Sulfonamide Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.5 - 8.5 | 110 - 160 |
| Sulfonamide Proton (-SO₂NH-) | 8.7 - 10.2 rsc.org | N/A |
| Methyl Protons (-SO₂CH₃) | ~2.0 - 3.0 | ~24 |
Note: Ranges are approximate and based on data for structurally related sulfonamides. rsc.orgrsc.org
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations (stretching, bending). Key functional groups in (2-Nitrophenyl)methanesulfonamide, such as the nitro group (NO₂), the sulfonamide group (SO₂NH), and the aromatic ring (C=C), exhibit characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO₂ group and the N-H bond are particularly diagnostic. rsc.org
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in this compound results in characteristic absorption bands in the UV-Vis region, typically arising from π-π* and n-π* electronic transitions. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching (ν) | 3350 - 3140 rsc.org |
| C-H (Aromatic) | Stretching (ν) | 3100 - 3000 |
| C=C (Aromatic) | Stretching (ν) | 1590 - 1490 rsc.org |
| NO₂ (Nitro) | Asymmetric Stretching (νas) | 1550 - 1500 |
| NO₂ (Nitro) | Symmetric Stretching (νs) | 1350 - 1300 |
| SO₂ (Sulfonamide) | Asymmetric Stretching (νas) | 1320 - 1310 rsc.org |
| SO₂ (Sulfonamide) | Symmetric Stretching (νs) | 1155 - 1140 rsc.org |
| S-N (Sulfonamide) | Stretching (ν) | 920 - 890 rsc.org |
Note: Ranges are based on data for structurally related sulfonamides. rsc.org
Mass Spectrometry Techniques (e.g., FAB-MS, GC-MS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electron Ionization (EI-MS) often lead to extensive fragmentation, offering clues to the molecule's structure, while softer ionization methods like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are more likely to show the molecular ion peak.
For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. Predicted mass spectrometry data for various adducts of the compound are available. uni.luuni.lu
Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₉N₂O₄S]⁺ | 217.02776 |
| [M+Na]⁺ | [C₇H₈N₂NaO₄S]⁺ | 239.00970 |
| [M+K]⁺ | [C₇H₈KN₂O₄S]⁺ | 254.98364 |
| [M-H]⁻ | [C₇H₇N₂O₄S]⁻ | 215.01320 |
Source: PubChem CID 296454. uni.lu
EPR and Mössbauer Spectroscopy for Mechanistic Insights
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or transition metal ions. nih.gov While this compound is not itself a radical, EPR could be employed to study its potential involvement in redox processes that generate radical intermediates or if it is used as a ligand in a complex with a paramagnetic metal center. rsc.org
Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. Its application would be relevant only in studies where this compound interacts with or is part of a system containing a Mössbauer-active nucleus, such as an iron-containing catalyst or biological molecule. Currently, there are no documented studies using EPR or Mössbauer spectroscopy to directly investigate this compound.
Crystallographic Methods
Crystallographic methods are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a solid-state material.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. It provides precise data on bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing.
While the specific crystal structure of this compound is not available in the reviewed literature, the structure of the closely related N-(4-Chloro-2-nitrophenyl)methanesulfonamide has been determined. nih.gov The analysis of this analogue reveals key structural features that are expected to be present in this compound. The structure shows the presence of an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring. nih.gov The crystal packing is further stabilized by intermolecular C—H⋯O contacts. nih.gov Such interactions are crucial for understanding the supramolecular chemistry of this class of compounds.
Table 4: Crystallographic Data for the Related Compound N-(4-Chloro-2-nitrophenyl)methanesulfonamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇ClN₂O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.728 (3) |
| b (Å) | 4.9798 (13) |
| c (Å) | 17.988 (5) |
| β (°) | 107.334 (8) |
| Volume (ų) | 1002.8 (5) |
| Z | 4 |
Source: Zia-ur-Rehman et al., 2009. nih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental in the separation and purification of this compound from reaction mixtures and in the assessment of its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Column Chromatography
Column chromatography is a preparative technique frequently utilized for the purification of this compound on a larger scale. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. The separation is based on the compound's polarity and its interaction with the stationary phase.
A less polar solvent system is initially used to elute less polar impurities, while the more polar this compound remains adsorbed to the silica gel. Gradually increasing the polarity of the eluent then allows for the elution of the desired compound. The selection of an appropriate solvent system is crucial for effective separation and is often guided by preliminary analysis using thin-layer chromatography.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) serves as a rapid and indispensable analytical tool for monitoring the progress of reactions that synthesize this compound and for identifying the components in a mixture. weebly.com This technique is performed on a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica gel, aluminum oxide, or cellulose. byjus.com
The separation principle of TLC relies on the relative affinity of the compound for the stationary phase versus the mobile phase. byjus.com When a spot of the reaction mixture is applied to the plate and the plate is developed in a chamber with a suitable solvent (the mobile phase), compounds with a higher affinity for the stationary phase will move more slowly, while those with a lower affinity will travel faster. byjus.com This differential movement results in the separation of the mixture's components into distinct spots. byjus.com
The position of each spot can be quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. byjus.com This value is characteristic of a compound in a specific solvent system and can be used for identification purposes. libretexts.org Visualization of the spots is often achieved under UV light, as aromatic compounds like this compound will appear as dark spots on a fluorescent background. weebly.com
For effective separation on TLC, several factors must be considered:
Stationary Phase: Typically silica gel is used due to its polarity. tanta.edu.eg
Mobile Phase: The choice of solvent or solvent mixture is critical. A solvent system that results in an Rf value of approximately 0.3-0.5 for the desired compound is generally considered optimal for good separation. tanta.edu.eg
Sample Application: The sample should be spotted in a small, concentrated spot to avoid streaking and ensure well-defined separation. libretexts.org
Chamber Saturation: The TLC chamber should be saturated with the solvent vapor to ensure even development of the chromatogram. tanta.edu.eg
Common issues encountered during TLC include streaking, which can be caused by overloading the sample, and uneven solvent front, which may result from an improperly cut plate or an uneven chamber bottom. weebly.comlibretexts.org
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of purity, high-performance liquid chromatography (HPLC) is the method of choice. HPLC offers high resolution and sensitivity for separating and quantifying the components of a mixture. While specific HPLC methods for the routine analysis of this compound are not extensively detailed in the provided context, the general principles of HPLC are applicable.
A typical HPLC setup for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, which for a nitrophenyl derivative would be in the UV region. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity assessment. For related compounds, LC-MS/MS methods have been developed, which provide even greater selectivity and sensitivity. rsc.org
Elemental Analysis
Elemental analysis is a destructive analytical technique used to determine the elemental composition of a sample. For this compound (C7H8N2O4S), elemental analysis provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.
| Element | Theoretical Percentage |
| Carbon (C) | 38.89% |
| Hydrogen (H) | 3.73% |
| Nitrogen (N) | 12.95% |
| Oxygen (O) | 29.60% |
| Sulfur (S) | 14.83% |
This table presents the theoretical elemental composition of this compound.
In a study of the related compound N-(4-chloro-2-nitrophenyl)methanesulfonamide, the purity and structure were confirmed using techniques that included elemental analysis, where the observed elemental composition would have been compared against the calculated values to validate the sample's identity. nih.gov
Advanced Applications of 2 Nitrophenyl Methanesulfonamide in Chemical Research
As a Versatile Intermediate in Complex Organic Synthesis
The (2-Nitrophenyl)methanesulfonamide structure serves as a versatile building block in the synthesis of more complex molecules. The presence of three key functional groups—the nitro group, the sulfonamide, and the aromatic ring—offers multiple reaction sites for chemical modification.
The nitro group can be readily reduced to an amine, which is a crucial step in many synthetic pathways. This resulting aniline (B41778) derivative can then participate in a wide array of reactions, such as diazotization, acylation, and condensation reactions, to build more elaborate molecular architectures. The sulfonamide group, while generally stable, can also be involved in specific chemical transformations. Its acidic proton can be removed to form an anion, which can then act as a nucleophile.
The strategic placement of the nitro group ortho to the sulfonamide influences the reactivity of the aromatic ring. This substitution pattern is key for directing further reactions, such as intramolecular cyclizations, after the nitro group has been transformed. This versatility makes it an important intermediate for chemists aiming to construct complex target molecules with specific biological or material properties. Compounds containing the sulfonamide moiety are of wide interest due to their chemical and biological properties, making them promising candidates in drug discovery. nih.govresearchgate.net
Precursors for Specialized Chemical Scaffolds (e.g., Substituted Quinolines)
One of the significant applications of 2-nitrophenyl derivatives is in the synthesis of heterocyclic compounds, particularly substituted quinolines. The quinoline (B57606) scaffold is a core structure in many pharmaceuticals, including antimalarial and anti-inflammatory drugs. mdpi.com
The synthesis of quinolines from 2-nitrophenyl precursors often involves a reductive cyclization strategy. In a process known as the Friedländer annulation, an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. A modification of this approach uses the reduction of a 2-nitrophenyl group to an amine in situ, which then undergoes an intramolecular condensation and cyclization to form the quinoline ring.
For instance, research has shown that 2-nitrophenyl-substituted N-formyl pyrazolines can undergo an unusual decomposition and rearrangement under Bechamp reduction conditions (using iron and hydrochloric acid) to exclusively yield 2-aryl quinolines. nih.gov This process involves the reduction of the nitro group, followed by cleavage and a subsequent intramolecular reductive cyclization that follows a modified Friedländer mechanism to afford the quinoline products in good yields. nih.gov This highlights the utility of the 2-nitrophenyl group as a masked amine that can be revealed at a strategic point in the synthesis to trigger the formation of complex heterocyclic systems.
Table 1: Synthesis of 2-Aryl Quinolines from 2-Nitrophenyl Precursors
| Precursor | Catalyst/Reagents | Product | Yield |
|---|
This interactive table summarizes the transformation of 2-nitrophenyl precursors into quinoline scaffolds.
Research Tools for Enzyme Interaction and Mechanistic Elucidation in Biochemical Studies
Derivatives of this compound are valuable tools for studying enzyme interactions and elucidating biochemical mechanisms. The sulfonamide moiety is a well-known pharmacophore that can interact with the active sites of various enzymes.
A prominent example is the study of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. N-(4-methyl-2-nitrophenyl)methanesulfonamide has been identified as an inhibitor of COX-2. evitachem.com By systematically modifying the structure of such compounds and evaluating their inhibitory activity, researchers can map the binding pocket of the enzyme.
These studies help elucidate the mechanism of enzyme action by revealing which structural features are crucial for binding and inhibition. For example, the interaction of the sulfonamide group with specific amino acid residues in the COX-2 active site can be investigated. This information is critical for the rational design of new, more potent, and selective enzyme inhibitors. The use of these compounds as research tools provides fundamental insights into enzyme function and paves the way for the development of novel therapeutics. evitachem.com
Table 2: Enzyme Inhibition Data for a Related Compound
| Compound | Target Enzyme | Activity |
|---|
This interactive table presents enzyme inhibition information for a derivative of the title compound.
Development of Molecular Probes for Chemical Imaging Research (e.g., Radiolabeled Analogs for COX-2 Imaging)
Molecular imaging is a powerful technique that allows for the visualization of biological processes at the molecular level in living organisms. nih.gov Molecular probes, which are molecules designed to interact with a specific biological target and carry a detectable label, are essential for this purpose. mdpi.comresearchgate.net this compound and its analogs serve as excellent scaffolds for the development of such probes, particularly for positron emission tomography (PET) imaging. nih.gov
PET imaging requires probes labeled with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. mdpi.com Given that COX-2 is overexpressed in many inflammatory diseases and cancers, developing PET probes that can image COX-2 expression in vivo is of great interest. nih.govnih.gov
Researchers have developed radiolabeled analogs of selective COX-2 inhibitors for this purpose. For example, analogs of the COX-2 inhibitor rofecoxib (B1684582) have been labeled with Carbon-11. nih.gov The general strategy involves taking a known COX-2 inhibitor scaffold, which often contains a sulfonamide or a similar functional group, and incorporating a radionuclide. The resulting radiolabeled probe can be administered intravenously, and its distribution in the body can be monitored by a PET scanner. Regions with high COX-2 expression will show higher accumulation of the probe. These imaging agents are crucial for studying diseases, diagnosing conditions, and monitoring the effectiveness of anti-inflammatory therapies. mdpi.com The development of these probes is a key area of research in radiopharmaceutical chemistry. nottingham.ac.uk
Q & A
Q. How can researchers validate the purity of synthetic intermediates using orthogonal methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
